![molecular formula C9H6ClNOS B177877 3-氯苯并[b]噻吩-2-甲酰胺 CAS No. 21211-09-6](/img/structure/B177877.png)

3-氯苯并[b]噻吩-2-甲酰胺

描述

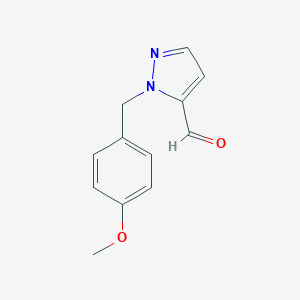

3-Chlorobenzo[b]thiophene-2-carboxamide is a heterocyclic compound . It is a part of a significant class of compounds that have shown interesting applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 3-Chlorobenzo[b]thiophene-2-carboxamide involves an exothermic reaction with accompanying SO2 evolution . It was synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and 8-aminoquinoline in the presence of triethylamine .Molecular Structure Analysis

The molecular formula of 3-Chlorobenzo[b]thiophene-2-carboxamide is C9H6ClNOS . The InChI string is InChI=1S/C9H6ClNOS/c10-7-5-3-1-2-4-6 (5)13-8 (7)9 (11)12/h1-4H, (H2,11,12) .Chemical Reactions Analysis

The reaction of 3-Chlorobenzo[b]thiophene-2-carboxamide involves the formation of a mixture varying in color from orange to brown . The reaction is stirred at 60° C. for 15 minutes and then heated to reflux (80°-85° C.) for 5 to 7 hours .Physical And Chemical Properties Analysis

The molecular weight of 3-Chlorobenzo[b]thiophene-2-carboxamide is 211.67 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 210.9858627 g/mol .科学研究应用

Antimicrobial Activity

Thiophene derivatives, including compounds like 3-Chlorobenzo[b]thiophene-2-carboxamide, have been shown to possess antimicrobial properties. They can inhibit the growth of various bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. This makes them potential candidates for developing new antibiotics or antiseptic agents .

Analgesic and Anti-inflammatory

These compounds also exhibit analgesic and anti-inflammatory activities, which could be beneficial in the treatment of pain and inflammatory conditions. Their mechanism of action in these fields could be a subject of pharmacological studies .

Antihypertensive Effects

Thiophene derivatives are known to have antihypertensive effects, which means they can help in managing high blood pressure. This application could lead to the development of new blood pressure medications .

Antitumor Activity

There is evidence that thiophene derivatives can act as antitumor agents. Research into 3-Chlorobenzo[b]thiophene-2-carboxamide could explore its potential efficacy against various forms of cancer .

Corrosion Inhibition

In the field of materials science, these compounds are used as inhibitors of metal corrosion. This application is crucial in protecting metals in industrial settings and extending their lifespan .

Light-Emitting Diodes (LEDs) Fabrication

Thiophene derivatives are utilized in the fabrication of LEDs due to their electronic properties. Research into 3-Chlorobenzo[b]thiophene-2-carboxamide could contribute to advancements in electronic display technologies .

Breast Cancer Treatment

Specifically, 3-Chlorobenzo[b]thiophene-2-carbonyl chloride derivatives have been suggested as lead compounds to fight breast cancer by inhibiting the ERa pathway, indicating a potential application for 3-Chlorobenzo[b]thiophene-2-carboxamide in this area as well .

Structural Studies for Drug Design

The compound has been used in structural studies which are essential for drug design, particularly for understanding how it interacts with other molecules, which is crucial for developing more effective drugs .

BMC Chemistry - Therapeutic importance of synthetic thiophene Docking Study, ADMET Profiling of Designed 3-Chlorobenzo [b] Thiophene Derivatives Structural studies of 3-chloro-N-(8′-quinolyl)×benzo[b]thiophene-2-carboxamide

作用机制

While the specific mechanism of action for 3-Chlorobenzo[b]thiophene-2-carboxamide is not explicitly mentioned in the search results, similar compounds have been found to trigger the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines, and ultimately priming the innate immune responses .

安全和危害

未来方向

Thiophene and its substituted derivatives, including 3-Chlorobenzo[b]thiophene-2-carboxamide, are important candidates for various applications such as corrosion inhibitors, antibacterial, antitubercular and antimicrobial agents, and useful intermediates in dye synthesis . This makes them an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .

属性

IUPAC Name |

3-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAELQWGFCUUJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345788 | |

| Record name | 3-chlorobenzo[b]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21211-09-6 | |

| Record name | 3-chlorobenzo[b]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reaction between 3-Chlorobenzo[b]thiophene-2-carbonyl chloride and potassium rhodanide?

A1: This reaction, as described in the research by [], is crucial for synthesizing N-(3-Chlorobenzo[b]thiophene-2-carbonyl)imino-dithiocarbonic acid derivatives. Specifically, it leads to the formation of the corresponding acyl isothiocyanate. This highly reactive intermediate acts as a versatile platform for further chemical modifications. By reacting it with nucleophiles such as amines and thiols, researchers can efficiently introduce diverse structural motifs into the 3-Chlorobenzo[b]thiophene-2-carboxamide scaffold. This synthetic strategy opens up possibilities for developing new compounds with potentially valuable properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)

![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)

![1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B177810.png)

![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)